Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-
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Description
Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-, also known as Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-, is a useful research compound. Its molecular formula is C30H52N2O3 and its molecular weight is 488.7 g/mol. The purity is usually 95%.
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Biological Activity
Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]- (commonly referred to as HEX) is a fatty acid amide that has garnered attention for its diverse biological activities. This compound is characterized by its structural complexity, which includes a long-chain amide and a hydroxy-substituted phenyl moiety. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
CAS Number | 245329-77-5 |
Molecular Formula | C29H50N2O3 |
Molar Mass | 474.72 g/mol |
Density | 1.003 g/cm³ |
Boiling Point | 648.3 ± 55.0 °C (predicted) |
Recent studies have elucidated several mechanisms through which HEX exerts its biological effects:
- Anti-inflammatory Effects : HEX has been shown to alleviate inflammation in various models, particularly in mastitis induced by Staphylococcus aureus. It inhibits the activation of the NF-κB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines. This inhibition occurs via the activation of the PPARα-SIRT1 axis, leading to reduced inflammatory responses in mammary epithelial cells (MMECs) .
- Barrier Function Restoration : In experiments with MMECs treated with HEX, there was a notable restoration of tight junction proteins that were disrupted by bacterial infection. This suggests that HEX plays a role in maintaining epithelial barrier integrity during inflammatory conditions .
- Antioxidant Activity : HEX exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems .
Study 1: Alleviation of Mastitis
A recent study investigated the role of HEX in a mouse model of mastitis caused by S. aureus. The results indicated that HEX treatment significantly reduced inflammatory markers and restored epithelial barrier function:
- Experimental Design : Mice were divided into control and treatment groups receiving different doses of HEX.
- Results : HEX treatment led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, along with increased expression of PPARα and SIRT1 .
Study 2: Neuroprotective Effects
Another area of investigation is the neuroprotective potential of HEX. Research indicates that compounds similar to HEX can protect neuronal cells from apoptosis induced by oxidative stress:
Properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-1-(4-methoxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29(33)31-28(25-32-23-16-17-24-32)30(34)26-19-21-27(35-2)22-20-26/h19-22,28,30,34H,3-18,23-25H2,1-2H3,(H,31,33)/t28-,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNZKHWDDJQKCM-PQHLKRTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC=C(C=C2)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC=C(C=C2)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.